4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one
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Overview
Description
4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an oxazole ring fused with a benzylidene and an amino group, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one typically involves a multi-step process. One common method starts with the condensation of 4-aminobenzaldehyde with 2-phenyloxazole-5(4H)-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the benzylidene linkage .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to improve yield and reduce costs. This often involves the use of more efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl compound.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include nitro derivatives, reduced benzyl compounds, and various substituted aromatic compounds .
Scientific Research Applications
4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Research is ongoing into its potential as an anti-cancer agent, given its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism by which 4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one exerts its effects involves its interaction with various molecular targets. The compound can intercalate with DNA, disrupting its function and leading to cell death. It also interacts with proteins, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinoline: Known for its antimalarial properties.
Benzonitrile, 4-amino-: Used in the synthesis of various pharmaceuticals.
(Z)-(4-methylbenzylidene)amino)benzamides: Studied for their antimicrobial and antioxidant activities .
Uniqueness
4-(4-Aminobenzylidene)-2-phenyloxazol-5(4H)-one stands out due to its unique combination of an oxazole ring with a benzylidene and amino group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C16H12N2O2 |
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Molecular Weight |
264.28 g/mol |
IUPAC Name |
(4E)-4-[(4-aminophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H12N2O2/c17-13-8-6-11(7-9-13)10-14-16(19)20-15(18-14)12-4-2-1-3-5-12/h1-10H,17H2/b14-10+ |
InChI Key |
VRNQDHJNYABNSZ-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)N)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)N)C(=O)O2 |
Origin of Product |
United States |
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